molecular formula C10H12N2O3 B1461624 4-[2-(Carbamoylamino)ethyl]benzoic acid CAS No. 1153787-68-8

4-[2-(Carbamoylamino)ethyl]benzoic acid

Cat. No. B1461624
M. Wt: 208.21 g/mol
InChI Key: PFAPWSJUQICCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[2-(Carbamoylamino)ethyl]benzoic acid” is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . It is intended for research use only.


Molecular Structure Analysis

The IUPAC name for this compound is 4-{2-[(aminocarbonyl)amino]ethyl}benzoic acid . The InChI code is 1S/C10H12N2O3/c11-10(15)12-6-5-7-1-3-8(4-2-7)9(13)14/h1-4H,5-6H2,(H,13,14)(H3,11,12,15) and the InChI key is PFAPWSJUQICCDH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .

properties

IUPAC Name

4-[2-(carbamoylamino)ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-10(15)12-6-5-7-1-3-8(4-2-7)9(13)14/h1-4H,5-6H2,(H,13,14)(H3,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAPWSJUQICCDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Carbamoylamino)ethyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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